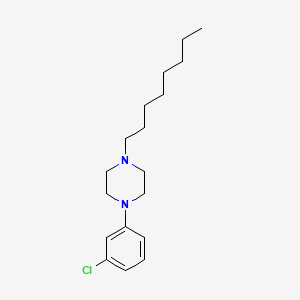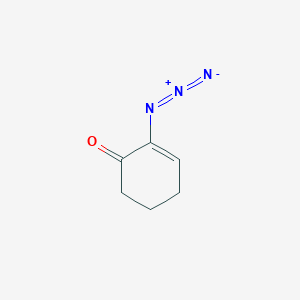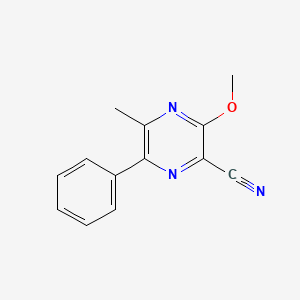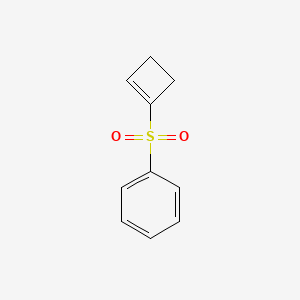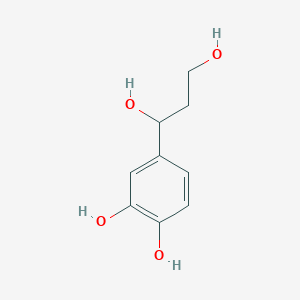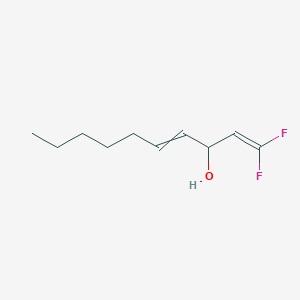
1,1-Difluorodeca-1,4-dien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluorodeca-1,4-dien-3-ol, with the chemical formula
C11H20O
, is a compound that contains both fluorine and hydroxyl functional groups. Its systematic IUPAC name is 1,1-difluoro-4-decen-3-ol . Here’s a brief overview:Molecular Formula: C11H20O
CAS Number: 10339-55-6
EC Number: 233-732-6
Vorbereitungsmethoden
Synthetic Routes: 1,1-Difluorodeca-1,4-dien-3-ol can be synthesized through various routes. One common method involves the addition of fluorine to a suitable precursor. For example, starting with 1,4-decadien-3-ol, fluorination can occur under controlled conditions to introduce the two fluorine atoms.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves specialized equipment and reagents. Detailed industrial processes are proprietary, but research laboratories often use similar synthetic routes.
Analyse Chemischer Reaktionen
1,1-Difluorodeca-1,4-dien-3-ol can participate in several chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substitution reactions can replace the hydroxyl group or fluorine atoms with other functional groups.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,1-Difluorodeca-1,4-dien-3-ol finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Studied for drug development.
Industry: Employed in the production of specialty chemicals.
Wirkmechanismus
The exact mechanism by which 1,1-difluorodeca-1,4-dien-3-ol exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While 1,1-difluorodeca-1,4-dien-3-ol is unique due to its combination of fluorine and hydroxyl groups, similar compounds include other polyenes, fluorinated alcohols, and functionalized alkenes.
Eigenschaften
CAS-Nummer |
138024-28-9 |
|---|---|
Molekularformel |
C10H16F2O |
Molekulargewicht |
190.23 g/mol |
IUPAC-Name |
1,1-difluorodeca-1,4-dien-3-ol |
InChI |
InChI=1S/C10H16F2O/c1-2-3-4-5-6-7-9(13)8-10(11)12/h6-9,13H,2-5H2,1H3 |
InChI-Schlüssel |
LNQSIJWVOWDEDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CC(C=C(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



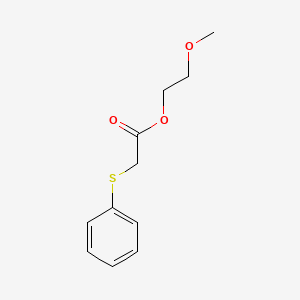
![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)
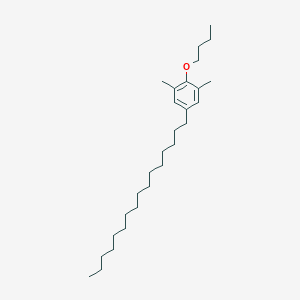
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
